Cas no 383670-74-4 (Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate)

Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate is a fluorinated ester compound with notable reactivity due to its difluoroacetate and nitrophenoxy functional groups. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing difluoroacetate moieties into target molecules. The electron-withdrawing nitro group enhances its utility in nucleophilic substitution reactions, while the ethyl ester provides solubility in common organic solvents. Its stability under controlled conditions allows for precise handling in fine chemical applications. This compound is often employed in pharmaceutical and agrochemical research, where its unique fluorination pattern can improve the metabolic stability and bioavailability of derived products. Proper storage under inert conditions is recommended to maintain its integrity.
Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate structure
383670-74-4 structure
Product name:Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate
CAS No:383670-74-4
MF:C10H9F2NO5
MW:261.178970098495
MDL:MFCD13176705
CID:923422
PubChem ID:53436403

Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
    • DIFLUORO-(4-NITRO-PHENOXY)-ACETIC ACID ETHYL ESTER
    • ethyl 2,2-difluoro-2-(4-nitrophenyloxy)acetate
    • G53326
    • SCHEMBL6982125
    • Z1278620681
    • ethyl2,2-difluoro-2-(4-nitrophenoxy)acetate
    • AKOS015150901
    • DB-264788
    • DTXSID80700894
    • Ethyl difluoro(4-nitrophenoxy)acetate
    • 383670-74-4
    • EN300-268193
    • Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate
    • MDL: MFCD13176705
    • Inchi: InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3
    • InChI Key: PZDDODIICBJHOQ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F

Computed Properties

  • Exact Mass: 261.04500
  • Monoisotopic Mass: 261.04487871g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.4Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 81.35000
  • LogP: 2.65270

Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-268193-10g
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95%
10g
$2269.0 2023-09-11
TRC
E904180-50mg
Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate
383670-74-4
50mg
$ 160.00 2022-06-05
TRC
E904180-10mg
Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate
383670-74-4
10mg
$ 50.00 2022-06-05
Enamine
EN300-268193-0.25g
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95.0%
0.25g
$216.0 2025-02-19
Enamine
EN300-268193-10.0g
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95.0%
10.0g
$2269.0 2025-02-19
Enamine
EN300-268193-0.1g
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95.0%
0.1g
$152.0 2025-02-19
A2B Chem LLC
AF69541-5g
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95%
5g
$1646.00 2024-04-20
A2B Chem LLC
AF69541-100mg
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95%
100mg
$195.00 2024-04-20
A2B Chem LLC
AF69541-1g
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95%
1g
$591.00 2024-04-20
Enamine
EN300-268193-0.05g
ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate
383670-74-4 95.0%
0.05g
$101.0 2025-02-19

Additional information on Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate

Recent Advances in the Application of Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate (CAS: 383670-74-4) in Chemical Biology and Pharmaceutical Research

Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate (CAS: 383670-74-4) is a fluorinated organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its difluoroacetate moiety and nitrophenoxy group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, enzyme inhibition, and as a building block for novel therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, highlighting its potential in addressing current challenges in medicinal chemistry.

A notable area of research involving Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate is its role in the development of enzyme inhibitors. Recent publications have demonstrated its efficacy as a precursor for the synthesis of potent inhibitors targeting serine hydrolases, a class of enzymes implicated in numerous diseases, including cancer and neurodegenerative disorders. The difluoroacetate group in this compound is particularly valuable for mimicking transition states in enzymatic reactions, thereby enhancing inhibitor binding affinity. Studies have shown that derivatives of this compound exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability, making them promising candidates for further preclinical evaluation.

In addition to its applications in enzyme inhibition, Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate has been investigated for its potential in prodrug design. Researchers have utilized its nitrophenoxy group as a cleavable linker, enabling the controlled release of active drug molecules in targeted tissues. This approach has been particularly relevant in the development of anticancer therapies, where precise drug delivery is critical to minimizing off-target effects. Recent in vitro and in vivo studies have reported successful activation of prodrugs derived from this compound, with significant reductions in tumor growth observed in animal models. These findings underscore the compound's potential as a versatile tool in drug delivery systems.

Another emerging application of Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate is in the field of chemical proteomics. The compound's unique chemical properties allow for its incorporation into activity-based probes (ABPs), which are used to profile enzyme activities in complex biological systems. Recent work has demonstrated the utility of ABPs derived from this compound in identifying novel drug targets and elucidating disease mechanisms. For instance, ABPs incorporating the difluoroacetate moiety have been employed to map the activity of esterases and lipases in cancer cells, providing insights into metabolic reprogramming associated with tumor progression. These studies highlight the compound's role in advancing our understanding of disease biology.

Despite these promising developments, challenges remain in the optimization of Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate-based compounds for clinical use. Issues such as synthetic scalability, toxicity profiles, and off-target effects need to be addressed through further research. Recent efforts have focused on improving the synthetic routes to this compound, with advancements in catalytic fluorination methodologies offering more efficient and environmentally friendly approaches. Additionally, computational modeling and structure-activity relationship (SAR) studies are being employed to refine the design of derivatives with enhanced selectivity and potency.

In conclusion, Ethyl 2,2-Difluoro-2-(4-nitrophenoxy)acetate (CAS: 383670-74-4) represents a valuable scaffold in chemical biology and pharmaceutical research. Its applications span enzyme inhibition, prodrug design, and chemical proteomics, with recent studies underscoring its potential to address unmet medical needs. As research continues to unravel the full scope of its utility, this compound is poised to play a pivotal role in the development of next-generation therapeutics. Future directions include the exploration of its use in combination therapies and the integration of advanced drug delivery technologies to further enhance its clinical applicability.

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